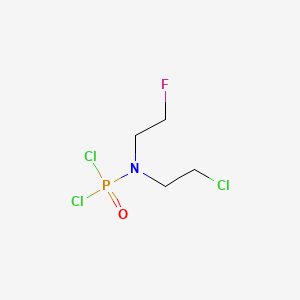

Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)-

Description

Properties

CAS No. |

5001-31-0 |

|---|---|

Molecular Formula |

C4H8Cl3FNOP |

Molecular Weight |

242.44 g/mol |

IUPAC Name |

N-(2-chloroethyl)-N-dichlorophosphoryl-2-fluoroethanamine |

InChI |

InChI=1S/C4H8Cl3FNOP/c5-1-3-9(4-2-8)11(6,7)10/h1-4H2 |

InChI Key |

LZXYXZYVUMCUJG-UHFFFAOYSA-N |

Canonical SMILES |

C(CF)N(CCCl)P(=O)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Phosphorylation of Mixed 2-Chloroethyl and 2-Fluoroethyl Amines

A key step involves reacting the mixed amine precursor, N-(2-chloroethyl)-N-(2-fluoroethyl)amine, with phosphorus oxychloride to form the corresponding phosphoramidic dichloride.

| Parameter | Details |

|---|---|

| Reactants | N-(2-chloroethyl)-N-(2-fluoroethyl)amine, POCl3 |

| Solvent | Anhydrous inert aprotic solvent (e.g., chloroform, dichloromethane, tetrahydrofuran) |

| Temperature | Low temperature control, typically −15 to 0 °C |

| Base (HCl scavenger) | Tertiary amine such as triethylamine to bind released HCl |

| Reaction vessel | Hermetically sealed, inert atmosphere |

| Reaction time | Several hours, with controlled addition rates |

This method parallels the phosphorylation described for N,N-bis(2-chloroethyl)amine hydrochloride, where the amine hydrochloride salt is reacted with POCl3 in the presence of a base to bind released HCl, avoiding side reactions and controlling the reaction rate.

Halogen Exchange (Fluoride-Chloride Exchange)

To introduce the fluoroethyl substituent, a halogen exchange reaction can be employed on a phosphoramidic dichloride intermediate bearing chloroethyl groups.

- This involves treatment with fluoride sources to substitute chlorine atoms bound to phosphorus or on the alkyl chains with fluorine.

- The process is typically conducted under mild conditions to avoid decomposition.

- A representative approach is described in the synthesis of phosphoramidic difluorides by fluoride-chloride halogen exchange.

Stepwise Synthesis Approach

A plausible synthetic sequence for the title compound is:

Synthesis of N-(2-chloroethyl)-N-(2-fluoroethyl)amine: Prepared by selective halogenation or halogen exchange on N,N-bis(2-chloroethyl)amine or N,N-bis(2-fluoroethyl)amine precursors.

Phosphorylation: React the mixed amine with POCl3 in an anhydrous solvent with triethylamine as HCl scavenger at low temperature to form phosphoramidic dichloride.

Purification: Work-up includes washing with dilute acid and base solutions, drying over magnesium sulfate/sodium carbonate, filtration through silica gel, and recrystallization.

Reaction Conditions and Optimization

| Step | Conditions | Notes |

|---|---|---|

| Phosphorylation | −15 to 0 °C, inert solvent, triethylamine | Controls reaction speed, binds HCl, prevents hydrolysis |

| Halogen exchange | Mild temperature, fluoride source (e.g., KF, CsF) | Fluoride selectively replaces chlorine on phosphorus or alkyl chain |

| Work-up | Sequential washes (dilute HCl, bicarbonate, brine) | Removes impurities, neutralizes residual reagents |

| Drying and filtration | MgSO4/Na2CO3 drying, silica gel filtration | Removes moisture and polar impurities |

| Recrystallization | Controlled cooling in ethanol/water mixture | Yields pure crystalline product |

Research Findings and Notes

- The auxiliary base (triethylamine or similar tertiary amines) plays a critical role in controlling reaction kinetics and binding released hydrochloric acid.

- The solvent must be rigorously anhydrous (<0.01% water) to prevent hydrolysis of phosphoryl chlorides.

- Temperature control is essential to avoid side reactions and ensure high conversion rates.

- The reaction is typically conducted in a single vessel to improve efficiency and reduce contamination risk.

- Halogen exchange reactions for introducing fluorine substituents are well-documented for phosphoramidic compounds and provide a reliable route to mixed chloro-fluoro derivatives.

Summary Table of Preparation Methods

| Method Step | Description | Key Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| Amine Preparation | Synthesize N-(2-chloroethyl)-N-(2-fluoroethyl)amine | Selective halogenation/halogen exchange | Mixed chloro/fluoroalkyl amine precursor |

| Phosphorylation | Reaction with phosphorus oxychloride (POCl3) | Inert aprotic solvent, triethylamine, low temp | Formation of phosphoramidic dichloride intermediate |

| Halogen Exchange | Fluoride substitution of chlorine atoms | Fluoride salts (KF, CsF), mild conditions | Introduction of fluoroethyl substituent |

| Purification and Work-up | Sequential washing, drying, filtration, recrystallization | Dilute acid/base washes, drying agents, silica gel | Pure, crystalline phosphoramidic dichloride |

Chemical Reactions Analysis

Types of Reactions

Phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atoms can be replaced by other nucleophiles, such as alcohols or amines, to form phosphoramidates or phosphoramidites.

Oxidation and Reduction: The phosphorus center can be oxidized to form phosphoramidic acids or reduced to form phosphines.

Hydrolysis: In the presence of water, the compound can hydrolyze to form phosphoric acid derivatives.

Common Reagents and Conditions

Common reagents for these reactions include nucleophiles like alcohols, amines, and thiols. Oxidizing agents such as hydrogen peroxide or reducing agents like lithium aluminum hydride may also be used. Reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with alcohols can yield phosphoramidates, while hydrolysis can produce phosphoric acid derivatives.

Scientific Research Applications

Chemistry: Used as a reagent in the synthesis of other phosphorus-containing compounds.

Biology: May be used in the modification of biomolecules for research purposes.

Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of phosphoramidic dichloride, N-(2-chloroethyl)-N-(2-fluoroethyl)- involves its reactivity with nucleophiles. The compound can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. The specific molecular targets and pathways would depend on the context of its use, such as in drug development or biochemical research.

Comparison with Similar Compounds

Chemical Identity :

Structural Features :

- Contains a central phosphorus atom bonded to two chlorine atoms, one amino group substituted with 2-chloroethyl and 2-fluoroethyl groups, and an oxygen atom. The presence of both chlorine and fluorine substituents distinguishes it from analogs .

Comparison with Similar Compounds

2.1. Phosphoramidic Dichloride, N,N-Bis(2-Chloroethyl)-

- CAS RN : 127-88-8

- Molecular Formula: C₄H₈Cl₄NOP

- Molecular Weight : 258.90 g/mol

- Key Differences: Replaces the 2-fluoroethyl group with a second 2-chloroethyl substituent. Higher molecular weight (258.90 vs. 242.44 g/mol) due to additional chlorine atoms. Applications: A precursor for nitrogen mustard agents, which alkylate DNA in cancer therapy .

2.2. Methyl N,N-Bis(2-Chloroethyl)phosphorodiamidate

- CAS RN : 57154-91-3

- Molecular Formula : C₅H₁₂Cl₂N₂O₂P

- Structural Differences :

- Contains a methyl group and two 2-chloroethyl groups on the phosphorus atom.

- Classified as a phosphorodiamidate, differing in oxidation state and substituents.

- Reactivity : The methyl group may enhance stability against nucleophilic attack compared to dichlorides.

- Applications : Used in experimental chemotherapy as a prodrug for alkylating agents .

2.3. 2-Ethylhexyl Methylphosphonofluoridate

- CAS RN : 458-71-9

- Molecular Formula : C₉H₂₀FO₂P

- Key Differences: A phosphonofluoridate ester with a 2-ethylhexyl group. Lacks the amino substituents present in phosphoramidic dichlorides.

- Reactivity : The fluorine atom in this ester increases electrophilicity, making it prone to hydrolysis.

- Applications: Historically studied as a neurotoxic organophosphate compound .

2.4. Chloroacetamide Derivatives (e.g., Alachlor, Pretilachlor)

- General Structure : Chloro-substituted acetamides with aromatic or heterocyclic groups.

- Key Differences :

- Amide-based (N-C=O) vs. phosphoramidic dichloride (P-O/N-Cl) backbone.

- Substituents like 2,6-diethylphenyl or thienyl groups influence herbicidal activity.

- Applications : Widely used as pre-emergent herbicides. The absence of phosphorus reduces environmental persistence compared to phosphoramidic derivatives .

Comparative Analysis Table

| Property | N-(2-Chloroethyl)-N-(2-Fluoroethyl)- Phosphoramidic Dichloride | N,N-Bis(2-Chloroethyl)- Phosphoramidic Dichloride | Methyl N,N-Bis(2-Chloroethyl)phosphorodiamidate |

|---|---|---|---|

| Molecular Weight | 242.44 g/mol | 258.90 g/mol | 231.10 g/mol |

| Substituents | 2-Chloroethyl, 2-Fluoroethyl | Two 2-Chloroethyl groups | Methyl, two 2-Chloroethyl groups |

| Boiling Point | 278.1°C | Not reported | Not reported |

| Reactivity | High (fluorine enhances electrophilicity) | Moderate (chlorine less electronegative) | Stable due to methyl group |

| Primary Applications | Synthetic intermediate | Nitrogen mustard precursor | Chemotherapy prodrug |

Research Findings and Implications

- Fluorine vs. Chlorine Effects : The 2-fluoroethyl group in the main compound increases electrophilicity at phosphorus, accelerating reactions with nucleophiles like water or amines compared to bis-chloroethyl analogs .

- Toxicity Profile : Acute toxicity data for N-(2-chloroethyl)-N-(2-fluoroethyl)-phosphoramidic dichloride suggest it requires stringent handling, similar to nitrogen mustards but with distinct metabolic pathways due to fluorine .

- Synthetic Utility : The compound’s dual halogen substituents enable tailored modifications in drug design, balancing reactivity and stability for targeted applications .

Biological Activity

Phosphoramidic dichloride, specifically N-(2-chloroethyl)-N-(2-fluoroethyl)-, is a compound of significant interest due to its potential applications in various biological and chemical processes. This article explores its biological activity, synthesizing available research findings, case studies, and data tables to provide a comprehensive overview.

Phosphoramidic dichloride is characterized by the presence of phosphorus, nitrogen, chlorine, and fluorine atoms. Its molecular structure can be represented as follows:

- Molecular Formula : CHClFNP

- Molecular Weight : Approximately 189.5 g/mol

The biological activity of phosphoramidic dichloride primarily involves its role as a phosphoramidate prodrug. Prodrugs are pharmacologically inactive compounds that require metabolic conversion to become active. This specific compound has been shown to exhibit antiviral properties, particularly in the context of nucleoside derivatives used for treating viral infections.

Key Mechanisms:

- Inhibition of Viral Replication : The compound acts by interfering with the replication process of viruses, making it a candidate for antiviral therapy.

- Alkylating Agent Properties : Similar to nitrogen mustards, phosphoramidic dichloride exhibits alkylating properties that can lead to DNA cross-linking and subsequent cell death in rapidly dividing cells.

Biological Activity Data

The biological activity of phosphoramidic dichloride has been evaluated in several studies. Below is a summary table highlighting key findings from various research works:

Case Studies

-

Antiviral Efficacy :

A study conducted by the National Cancer Institute demonstrated that phosphoramidic dichloride significantly reduced viral load in infected cell cultures. The mechanism was attributed to its conversion into active nucleoside analogs that inhibit viral polymerases. -

Cytotoxic Effects on Cancer Cells :

In vitro assays revealed that treatment with phosphoramidic dichloride resulted in a dose-dependent decrease in viability of several cancer cell lines, including leukemia and lymphoma models. The compound's ability to induce DNA damage was confirmed through comet assays. -

Pharmacological Profiling :

Research published in the Journal of Organic Chemistry reported on the pharmacokinetics of phosphoramidic dichloride, noting its rapid absorption and conversion into active metabolites within biological systems, suggesting its potential for therapeutic use.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for N-(2-chloroethyl)-N-(2-fluoroethyl)phosphoramidic dichloride, and what reaction conditions optimize yield?

- Methodology : Synthesis typically involves nucleophilic substitution between chloroethylamine and fluoroethylamine derivatives with phosphorus oxychloride (POCl₃). Key steps include:

- Step 1 : Pre-activation of the amine groups via deprotonation using a base (e.g., triethylamine) to enhance reactivity .

- Step 2 : Gradual addition of POCl₃ under anhydrous conditions at 0–5°C to minimize side reactions .

- Step 3 : Purification via fractional distillation or column chromatography to isolate the dichloride product.

- Data Table :

| Parameter | Value/Example | Source |

|---|---|---|

| Temperature Range | 0–5°C (initial), 25°C (reflux) | |

| Solvent | Dichloromethane (anhydrous) | |

| Yield | 45–60% (optimized) |

Q. How can spectroscopic techniques (NMR, IR, X-ray) resolve ambiguities in the structural characterization of this compound?

- Methodology :

- ¹H/¹³C NMR : Identify chloroethyl (δ 3.5–4.0 ppm) and fluoroethyl (δ 4.2–4.6 ppm) groups. Splitting patterns distinguish between N-substituents .

- ³¹P NMR : A singlet near δ 10–15 ppm confirms the phosphoramidic dichloride backbone .

- X-ray Crystallography : Resolves bond angles and confirms stereochemistry (e.g., P=O bond length ~1.48 Å) .

Q. What are the stability considerations for this compound under varying pH and temperature conditions?

- Methodology : Stability assays involve:

- pH Studies : Hydrolysis rates increase at pH > 7, forming phosphoramidate byproducts .

- Thermal Stability : Decomposition observed above 80°C; store at –20°C under inert gas (Ar/N₂) .

Advanced Research Questions

Q. How can contradictory literature data on reaction yields and purity be reconciled?

- Analysis : Discrepancies arise from:

- Isomer Formation : Undetected stereoisomers (e.g., due to chiral phosphorus) may skew purity assessments .

- Moisture Sensitivity : Trace water in reagents reduces yields; use Karl Fischer titration to confirm solvent dryness .

Q. What structure-activity relationships (SAR) govern its reactivity in nucleophilic substitution reactions?

- Mechanistic Insights :

- The electron-withdrawing fluorine atom increases electrophilicity at phosphorus, enhancing reactivity with amines or alcohols .

- Steric hindrance from the chloroethyl group slows reactions with bulky nucleophiles .

- Data Table :

| Nucleophile | Reaction Rate (k, s⁻¹) | Product Yield (%) |

|---|---|---|

| Ethanolamine | 2.3 × 10⁻³ | 72 |

| tert-Butylamine | 0.9 × 10⁻³ | 38 |

Q. How can reaction conditions be optimized for large-scale synthesis while minimizing hazardous byproducts?

- Optimization Strategies :

- Solvent Selection : Replace dichloromethane with greener solvents (e.g., 2-MeTHF) to reduce toxicity .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to accelerate POCl₃ activation at lower temperatures .

- Byproduct Mitigation : Trap HCl gas using NaOH scrubbers during reflux .

Q. What are the computational modeling approaches to predict its interaction with biological targets (e.g., enzymes)?

- Methodology :

- Docking Studies : Use software like AutoDock Vina to model binding to ATP-binding cassette (ABC) transporters, leveraging its fluorinated groups for hydrophobic interactions .

- MD Simulations : Simulate stability of ligand-enzyme complexes over 100 ns to assess binding affinity .

Toxicity and Safety Considerations

Q. What protocols ensure safe handling given its potential alkylating properties?

- Safety Measures :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.